Mass Spectrometric Discrimination: +3 Da Mass Shift Enables Baseline-Resolved Quantification
6-Methyleneandrost-4-ene-3,17-dione-19-d3 provides a +3.0188 Da mass difference relative to the unlabeled analyte (MW 298.42 → 301.44), which is sufficient for complete baseline separation in MS/MS selected reaction monitoring (SRM) transitions . This mass increment originates from substitution of three hydrogen atoms at the C-19 angular methyl group with deuterium, a site distant from metabolic soft spots, minimizing isotopic scrambling and ensuring stable isotopic enrichment . In contrast, single or dual deuterium labeling (e.g., Exemestane-D2) may suffer from isotopic overlap with natural ¹³C abundance of the analyte, potentially compromising quantification accuracy at low concentrations [1].
| Evidence Dimension | Molecular Mass Difference for MS Detection |
|---|---|
| Target Compound Data | 301.44 g/mol (C₂₀H₂₃D₃O₂) |
| Comparator Or Baseline | Unlabeled 6-methyleneandrost-4-ene-3,17-dione: 298.42 g/mol (C₂₀H₂₆O₂) |
| Quantified Difference | +3.02 Da (exact mass increase of 3.0188 Da) |
| Conditions | High-resolution mass spectrometry (HRMS) or triple quadrupole LC-MS/MS analysis |
Why This Matters
A +3 Da mass shift ensures unambiguous identification and quantification of the analyte without interference from the internal standard, a critical requirement for method validation under FDA/EMA bioanalytical guidelines.
- [1] Chang, G., et al. Systematic Comparison of Deuterated and ¹³C-Labeled Internal Standards for LC-MS/MS Bioanalysis. Bioanalysis, 2015, 7(8), 1049-1060. View Source
